1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol 1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.: 2640960-63-8
VCID: VC11855275
InChI: InChI=1S/C14H18N2OS/c1-9(2)11-4-3-5-12-13(11)15-14(18-12)16-7-6-10(17)8-16/h3-5,9-10,17H,6-8H2,1-2H3
SMILES: CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCC(C3)O
Molecular Formula: C14H18N2OS
Molecular Weight: 262.37 g/mol

1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol

CAS No.: 2640960-63-8

Cat. No.: VC11855275

Molecular Formula: C14H18N2OS

Molecular Weight: 262.37 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol - 2640960-63-8

Specification

CAS No. 2640960-63-8
Molecular Formula C14H18N2OS
Molecular Weight 262.37 g/mol
IUPAC Name 1-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol
Standard InChI InChI=1S/C14H18N2OS/c1-9(2)11-4-3-5-12-13(11)15-14(18-12)16-7-6-10(17)8-16/h3-5,9-10,17H,6-8H2,1-2H3
Standard InChI Key VLAPYFQEDUPSPG-UHFFFAOYSA-N
SMILES CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCC(C3)O
Canonical SMILES CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCC(C3)O

Introduction

Synthesis

The synthesis of 1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol typically involves multi-step organic reactions. General synthetic steps may include:

  • Formation of the Benzothiazole Core:

    • Starting with o-aminothiophenol derivatives and reacting them with carboxylic acids or acid chlorides under cyclization conditions to form the benzothiazole nucleus.

  • Introduction of the Pyrrolidine Ring:

    • The pyrrolidine moiety can be introduced via nucleophilic substitution reactions or cyclization of suitable precursors.

  • Hydroxylation:

    • Functionalization at the pyrrolidine ring to introduce the hydroxyl group may involve oxidation or selective substitution reactions.

  • Isopropyl Substitution:

    • Alkylation using isopropyl halides under basic conditions ensures the introduction of the isopropyl group.

Pharmaceutical Applications

Compounds containing benzothiazole and pyrrolidine scaffolds are known for their diverse biological activities:

  • Antimicrobial Activity: Benzothiazoles are often explored for their antibacterial and antifungal properties.

  • CNS Activity: Pyrrolidine derivatives are studied for their potential as neuroprotective agents or cognitive enhancers.

Research Applications

The compound's unique structure makes it a candidate for studying:

  • Ligand-receptor interactions in drug discovery.

  • Structure-activity relationships (SAR) in medicinal chemistry.

Biological Activity

While specific data on this compound's biological activity may not be readily available, its structural analogs suggest potential in:

  • Anticancer Research: Benzothiazoles are often explored for cytotoxic effects against cancer cell lines.

  • Enzyme Inhibition: Compounds with hydroxyl groups and heterocyclic systems may act as enzyme inhibitors, particularly targeting kinases or oxidases.

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